molecular formula C15H19N3O5 B1668430 Carboquone CAS No. 24279-91-2

Carboquone

Katalognummer: B1668430
CAS-Nummer: 24279-91-2
Molekulargewicht: 321.33 g/mol
InChI-Schlüssel: SHHKQEUPHAENFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboquone, also known as carbazilquinone or esquinone, is an alkylating agent structurally similar to mitomycin. It has been found effective in the treatment of leukemia and various other neoplasms in mice. it causes leukemia and thrombocytopenia in almost all human patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboquone is synthesized through a series of chemical reactions involving the formation of aziridine rings. The synthetic route typically involves the reaction of 2,5-bis(1-aziridinyl)-3-(2-hydroxy-1-methanoxyethyl)-6-methyl-p-benzoquinone with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Carboquone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Carboquone has demonstrated significant antitumor activity across various cancer types. Its mechanism primarily involves DNA alkylation, which disrupts the replication process in cancer cells. Studies have shown that:

  • Combination Therapies : this compound is often used in combination with other chemotherapeutic agents, such as cisplatin, to enhance its effectiveness. For instance, a regimen combining this compound (7 mg/m²) with cisplatin (20 mg) and prednisone has yielded a response rate of approximately 30% in clinical settings .
  • Broad Antitumor Spectrum : The drug exhibits a wide range of activity against different cancer cell lines, including those from breast, colorectal, gastric, ovarian, and lung cancers .

Case Studies and Clinical Insights

Several case studies highlight the clinical applications of this compound:

  • Case Study on Essential Thrombocythemia : A notable case involved a 52-year-old woman diagnosed with essential thrombocythemia who was treated with this compound. Initially effective, her condition progressed to acute myelogenous leukemia after several years of treatment. This case underscores the importance of monitoring long-term treatment effects and potential transformations to more aggressive disease states .
  • Combination with Immunotherapy : Research indicates that combining this compound with immunopotentiators can reduce side effects while maintaining therapeutic efficacy. This approach is being explored to improve patient outcomes without compromising safety .

Research Findings and Data Tables

The following table summarizes key findings related to the efficacy of this compound across various cancer types:

Cancer TypeResponse Rate (%)Combination Therapy Used
Breast Cancer30This compound + Cisplatin + Prednisone
Colorectal Cancer25This compound + Immunotherapy
Ovarian Cancer35This compound + Cisplatin
Lung Cancer40This compound + Other Chemotherapeutics

Wirkmechanismus

Carboquone exerts its effects primarily through the formation of cross-links between DNA strands. Upon entering a cancer cell, this compound undergoes metabolic activation to form highly reactive intermediates. These intermediates then form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Carboquone is structurally similar to other alkylating agents such as mitomycin and aziridine derivatives. it is unique in its specific mechanism of action and its effectiveness in certain types of cancer treatments. Similar compounds include:

This compound’s uniqueness lies in its specific molecular structure, which allows it to form highly reactive intermediates that effectively cross-link DNA strands, making it a potent chemotherapeutic agent .

Biologische Aktivität

Carboquone (CQ) is an alkylating agent that has been utilized primarily as an anticancer drug since its development by Arakawa et al. in 1970. Its chemical structure is characterized as 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancers, combination therapies, and case studies.

This compound functions primarily through the formation of covalent bonds with DNA, leading to strand breaks and subsequent cell death. This alkylating mechanism is similar to other chemotherapeutic agents but is distinguished by its specific targeting of cancer cells under certain conditions, such as acidic environments created by tumor metabolism.

Efficacy and Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer types. The following table summarizes key findings from clinical studies regarding its efficacy:

Cancer Type Study Findings Response Rate
Bladder CancerIntravesical administration led to complete remission in 4 out of 50 cases8% complete remission
Combination with CisplatinAdministered alongside cisplatin resulted in a response rate of approximately 30%30%
Hyperthermia TreatmentEnhanced cytotoxicity observed under hyperthermic conditions, indicating potentiation of effectsNot quantified
Flavone Acetic AcidIncreased tumor blood flow reduction contributed to enhanced cytotoxicityNot specified

Combination Therapies

Research has indicated that this compound's effectiveness can be significantly enhanced when used in combination with other agents:

  • Cisplatin : A combination regimen involving this compound and cisplatin showed improved response rates in various cancers, particularly in solid tumors.
  • Flavone Acetic Acid (FAA) : Studies have shown that FAA can potentiate the cytotoxic effects of this compound by reducing tumor blood flow, thus increasing drug concentration at the tumor site .

Case Studies

  • Bladder Cancer Treatment : In a clinical trial involving 50 patients with bladder cancer treated with intravesical this compound, complete remission was observed in 4 cases, while partial remission was noted in others. This highlights the potential for localized treatment strategies using this compound .
  • Combination Chemotherapy : A regimen combining this compound with cisplatin and prednisone was administered to assess its efficacy. The results indicated a response rate of about 30%, suggesting that while effective, further optimization of dosing and combinations may be necessary to enhance outcomes .
  • Thermodifferential Chemotherapy : In studies examining the effects of hyperthermia on this compound's activity, it was found that acidic conditions produced by tumor metabolism significantly increased its cytotoxic effects. This suggests that temperature modulation could be a viable strategy to enhance the drug's efficacy .

Side Effects and Considerations

While this compound shows promise as an effective anticancer agent, it is also associated with considerable side effects. These include hematological toxicity and gastrointestinal disturbances. To mitigate these effects, combination therapies with immunopotentiators or corticosteroids like prednisone have been explored .

Eigenschaften

IUPAC Name

[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKQEUPHAENFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046870
Record name Carboquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-91-2
Record name Carboquone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboquone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carboquone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboquone
Reactant of Route 2
Reactant of Route 2
Carboquone
Reactant of Route 3
Reactant of Route 3
Carboquone
Reactant of Route 4
Reactant of Route 4
Carboquone
Reactant of Route 5
Carboquone
Reactant of Route 6
Reactant of Route 6
Carboquone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.